ABT-767
Description
Properties
Appearance |
Solid powder |
|---|---|
Origin of Product |
United States |
Preclinical Pharmacological Profile of Abt 767
Mechanism of Action of ABT-767 as a PARP-1/2 Inhibitor
Poly(ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are nuclear enzymes that play a pivotal role in recognizing and facilitating the repair of DNA damage. oup.comambeed.com Upon administration, this compound selectively binds to these enzymes, thereby impeding their normal function in DNA repair. guidetopharmacology.org
Specificity of PARP-1 and PARP-2 Binding
This compound is characterized as a potent, oral, and competitive inhibitor of both PARP-1 and PARP-2. Its inhibitory constants (Ki values) underscore its high affinity for these enzymes: 0.47 nM for PARP-1 and 0.85 nM for PARP-2. oup.com While PARP-1 and PARP-2 share a highly conserved catalytic domain, their DNA-binding domains exhibit structural differences. nih.gov PARP-1 is the most active member, accounting for approximately 90% of cellular poly(ADP-ribose) (PAR) formation under conditions of DNA damage, with PARP-2 contributing to the residual activity observed in PARP-1-deficient cells. ambeed.com
Table 1: Inhibitory Constants (Ki) of this compound for PARP-1 and PARP-2
| Enzyme | Ki (nM) |
| PARP-1 | 0.47 |
| PARP-2 | 0.85 |
Inhibition of DNA Repair Pathways, particularly Base Excision Repair (BER)
A primary consequence of this compound binding to PARP-1 and PARP-2 is the prevention of DNA repair, specifically through the base excision repair (BER) pathway. guidetopharmacology.org PARP enzymes catalyze the post-translational ADP-ribosylation of nuclear proteins, which is a critical step in signaling and recruiting other proteins to repair damaged DNA. guidetopharmacology.org By inhibiting PARP activity, this compound effectively blocks the repair of single-strand DNA breaks (SSBs) that are typically handled by the BER pathway. oup.comnih.govmedkoo.com
Induction of DNA Strand Breaks and Genomic Instability
The inhibition of BER by this compound leads to the accumulation of unrepaired single-strand DNA breaks. nih.gov During DNA replication, these unresolved SSBs are converted into more severe and cytotoxic double-strand DNA breaks (DSBs). oup.commedkoo.com DSBs are considered among the most hazardous types of DNA damage, and their accumulation significantly compromises genomic integrity. medkoo.com this compound enhances this accumulation of DNA strand breaks, thereby promoting genomic instability within affected cells. guidetopharmacology.org
Role in Promoting Apoptosis in Preclinical Models
The enhanced accumulation of DNA strand breaks and the resulting genomic instability induced by this compound ultimately lead to the activation of apoptotic pathways. guidetopharmacology.orgmedkoo.com This mechanism is particularly effective in cancer cells that exhibit deficiencies in homologous recombination (HR) repair, a concept known as synthetic lethality. oup.comwikipedia.org In such cells, the inhibition of PARP-mediated SSB repair by this compound forces reliance on the already compromised HR pathway for DSB repair, leading to catastrophic DNA damage and programmed cell death. oup.comwikipedia.org Preclinical models, including various cancer cell lines, have been utilized to study the pro-apoptotic effects of PARP inhibitors like this compound.
Preclinical Efficacy in DNA Damage Response Modulation
This compound's ability to modulate the DNA damage response has been demonstrated in various preclinical settings, particularly in enhancing the cytotoxicity of other DNA-damaging agents.
Enhancement of DNA-Damaging Agents' Cytotoxicity
This compound has shown the potential to enhance the cytotoxicity of DNA-damaging agents and to reverse tumor cell chemo- and radioresistance. guidetopharmacology.org This sensitization occurs because PARP inhibition compromises the cell's ability to repair DNA damage induced by other therapeutic agents. For instance, PARP inhibitors have been observed to increase the radiosensitivity of tumor cells by prolonging DNA strand breaks and activating cell death signaling pathways. medkoo.com
In preclinical studies involving ovarian cancer models, responses to PARP inhibitors, including this compound, have been observed predominantly in cancers with homologous recombination deficiency (HRD). oup.com For example, in in vitro studies using BRCA1-mutant COV362 ovarian cancer cells, deletion of 53BP1 (Tumor Suppressor p53-Binding Protein 1) was found to increase homologous recombination and, paradoxically, decrease PARP inhibitor sensitivity. This highlights the complex interplay of DNA repair pathways and their influence on PARP inhibitor efficacy.
Table 2: Preclinical Efficacy of this compound in HRD Ovarian Cancer Models
| Model Characteristic | This compound Effect | Reference |
| HR Deficiency | Responses observed exclusively in HR-deficient cancers. | oup.com |
| 53BP1 Deletion (in BRCA1-mutant COV362 cells) | Increased HR and decreased PARPi sensitivity in vitro. |
The ability of this compound to induce synthetic lethality in cells with compromised DNA repair mechanisms, particularly HR deficiency, underpins its potential as a therapeutic agent, both as a monotherapy in specific contexts and in combination with other DNA-damaging agents.
Molecular and Cellular Investigations of Abt 767
Cellular Responses to ABT-767 Treatment
Impact on Cell Cycle Progression
As a PARP inhibitor, this compound's primary mode of action involves preventing the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they are converted into more cytotoxic double-strand breaks. This accumulation of DNA damage triggers cellular checkpoint responses, leading to a halt in cell cycle progression to allow time for repair. Preclinical studies with various PARP inhibitors have consistently shown that this DNA damage leads to an arrest in the G2/M phase of the cell cycle. This G2/M arrest is a critical cellular response to prevent cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genomic instability. While specific flow cytometry data for this compound's effect on cell cycle distribution in various preclinical models is not extensively detailed in publicly available literature, the induction of G2/M arrest is a well-established consequence of PARP inhibition and a key aspect of its anti-tumor activity. This cell cycle checkpoint activation is a direct cellular response to the DNA damage induced by this compound.
Induction of Programmed Cell Death Mechanisms
The accumulation of irreparable DNA damage in cancer cells treated with this compound ultimately leads to the induction of programmed cell death, primarily through apoptosis. By inhibiting PARP, this compound promotes genomic instability, which serves as a potent trigger for the intrinsic apoptotic pathway. This pathway is initiated at the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. While direct studies on the specific apoptotic pathway initiated by this compound are limited, the mechanism of PARP inhibitors points towards the activation of a caspase-dependent cascade. The extensive DNA damage leads to the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis. The activation of these caspases results in the cleavage of key cellular substrates, including PARP itself, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The principle of synthetic lethality, central to the action of this compound, relies on the cancer cells' inability to repair the induced DNA damage, thereby pushing them towards this apoptotic fate.
Biomarker Identification and Validation in Preclinical Settings
The efficacy of this compound is significantly influenced by the genetic and molecular background of the tumor. Preclinical and clinical investigations have focused on identifying biomarkers that can predict which tumors will be most sensitive to PARP inhibition.
Homologous Recombination Deficiency (HRD) as a Sensitivity Marker
Homologous recombination is a major DNA repair pathway for double-strand breaks. Tumors with a deficiency in this pathway, a state known as Homologous Recombination Deficiency (HRD), are particularly vulnerable to PARP inhibitors like this compound. In HR-deficient cells, the double-strand breaks that arise from PARP inhibition cannot be efficiently repaired, leading to a high degree of genomic instability and subsequent cell death. A phase 1 clinical study of this compound in patients with advanced solid tumors provided strong evidence for HRD as a key sensitivity marker. The study demonstrated that patients with HRD-positive ovarian cancer had a significantly longer median progression-free survival compared to those with HRD-negative tumors (6.7 months vs. 1.8 months). This clinical finding validates the preclinical concept of synthetic lethality and establishes HRD status as a critical biomarker for predicting response to this compound.
Role of BRCA1/2 Mutations in Preclinical this compound Response
Mutations in the BRCA1 and BRCA2 genes are a primary cause of HRD. These genes encode for proteins that are essential for the homologous recombination repair pathway. Consequently, tumors with deleterious mutations in BRCA1 or BRCA2 are highly dependent on PARP-mediated DNA repair for survival. Preclinical models have consistently shown that BRCA-mutant cancer cells are exquisitely sensitive to PARP inhibitors. The aforementioned phase 1 study of this compound also highlighted the importance of BRCA1/2 mutation status. A significant association was observed between the presence of BRCA1 or BRCA2 mutations and tumor response to this compound. This confirms the foundational preclinical data and solidifies the role of BRCA1/2 mutations as a predictive biomarker for sensitivity to this compound.
Investigation of 53BP1 Levels as a Preclinical Predictor of Response
Recent preclinical research has identified the tumor suppressor p53-binding protein 1 (53BP1) as a potential modulator of the response to PARP inhibitors in the context of HRD. 53BP1 plays a role in DNA double-strand break repair pathway choice, promoting non-homologous end joining (NHEJ) over homologous recombination. In preclinical models of BRCA1-mutant cancer, loss of 53BP1 has been shown to partially restore homologous recombination, thereby conferring resistance to PARP inhibitors.
A study involving archival tumor biopsies from patients in the phase 1 trial of this compound investigated the correlation between the levels of various DNA repair proteins and treatment response. In the subset of patients with HR-deficient ovarian cancer, a decreased 53BP1 H-score (a measure of protein expression) was significantly associated with decreased antitumor efficacy of this compound. Furthermore, in vitro experiments using a BRCA1-mutant ovarian cancer cell line (COV362) demonstrated that the deletion of the 53BP1 gene led to decreased sensitivity to a PARP inhibitor. These findings strongly suggest that low levels of 53BP1 can serve as a preclinical predictor of a reduced response to this compound in HR-deficient tumors.
| Biomarker | Role in this compound Response | Preclinical Evidence |
| Homologous Recombination Deficiency (HRD) | Increased sensitivity to this compound due to synthetic lethality. | HRD-positive ovarian cancer patients showed significantly longer progression-free survival in a phase 1 trial. |
| BRCA1/2 Mutations | A primary cause of HRD, leading to high sensitivity to PARP inhibition. | A strong association between BRCA1/2 mutations and tumor response was observed in a phase 1 trial. |
| 53BP1 Levels | Low levels are associated with decreased sensitivity to this compound in HR-deficient tumors. | In vitro deletion of 53BP1 in a BRCA1-mutant cell line decreased PARP inhibitor sensitivity. Clinical data from the this compound trial showed a correlation between low 53BP1 and reduced efficacy. |
Other Molecular Markers of this compound Sensitivity and Resistance in Preclinical Models
The efficacy of the poly(ADP-ribose) polymerase (PARP) inhibitor this compound in preclinical models is significantly influenced by the molecular landscape of the cancer cells. Specific genetic and molecular markers can determine whether a tumor will be sensitive or resistant to treatment. These markers are primarily centered around the concept of synthetic lethality, where the combination of a specific genetic defect in a cancer cell and the inhibition of a compensatory pathway by a drug like this compound leads to cell death.
Molecular Determinants of Sensitivity
Preclinical investigations have identified several key molecular markers that confer sensitivity to this compound and other PARP inhibitors. These markers are indicative of a compromised homologous recombination (HR) DNA repair pathway, making the cancer cells highly dependent on PARP-mediated repair for survival.
A pivotal clinical study has underscored the importance of several biomarkers in predicting the response to this compound. nih.govnih.gov Patients with tumors harboring mutations in the breast cancer susceptibility genes BRCA1 or BRCA2 demonstrated increased sensitivity to the compound. nih.govnih.gov Furthermore, a broader measure of genomic instability, known as homologous recombination deficiency (HRD), was also strongly associated with a positive response to this compound. nih.govnih.gov This finding suggests that the therapeutic benefit of this compound extends beyond just BRCA-mutated tumors to a wider population of cancers with impaired HR function. annals-research-oncology.comesmo.orgoup.comnih.gov The study also highlighted that tumors sensitive to platinum-based chemotherapy, which also relies on DNA damage, were more likely to respond to this compound. nih.govnih.gov While these findings are from a clinical setting, they form the basis for investigating these markers in preclinical models to understand the underlying mechanisms of sensitivity.
The table below summarizes the key molecular markers associated with sensitivity to this compound based on clinical observations, which are a focus of preclinical validation.
| Molecular Marker | Associated Finding in Clinical Studies | Implication for Preclinical Models |
|---|---|---|
| BRCA1/2 Mutations | Tumors with mutations in BRCA1 or BRCA2 show a heightened response to this compound. nih.govnih.gov | Preclinical models with engineered or naturally occurring BRCA1/2 mutations are expected to be highly sensitive to this compound, serving as a primary model for synthetic lethality. |
| Homologous Recombination Deficiency (HRD) | A positive HRD status, indicating genomic instability due to impaired HR repair, is a strong predictor of sensitivity to this compound. nih.govnih.gov | Cell lines and xenograft models characterized by a high HRD score are utilized to explore the efficacy of this compound in a broader context of HR-deficient cancers beyond BRCA mutations. |
| Platinum Sensitivity | Cancers that are sensitive to platinum-based chemotherapy are more likely to respond to this compound. nih.govnih.gov | Preclinical models of platinum-sensitive tumors are valuable for investigating the overlapping mechanisms of action and potential synergistic effects between platinum agents and this compound. |
Molecular Mechanisms of Resistance
While the sensitivity to PARP inhibitors is well-defined, the development of resistance is a significant clinical challenge. annualreviews.orgnih.govnih.gov Preclinical models are instrumental in elucidating the molecular mechanisms that drive resistance to this class of drugs. Although specific studies on acquired resistance to this compound are not extensively detailed in the public domain, research on other PARP inhibitors has revealed several key resistance pathways. These are presumed to be relevant to this compound as well.
One of the primary mechanisms of resistance is the restoration of homologous recombination proficiency. nih.gov This can occur through secondary or "reversion" mutations in BRCA1/2 that restore the open reading frame and produce a functional protein. nih.gov
Another significant mechanism involves the protection of stalled replication forks. nih.govnih.gov In the absence of functional HR, PARP inhibitors lead to the collapse of replication forks and cell death. However, cancer cells can acquire resistance by upregulating proteins that stabilize these forks, preventing their collapse and the subsequent DNA damage.
Alterations in the drug target itself, PARP1, can also lead to resistance. nih.govmdpi.com Mutations in the PARP1 gene can reduce the inhibitor's binding affinity or affect the "trapping" of PARP1 on DNA, which is a key part of its cytotoxic effect. nih.govmdpi.com
Furthermore, increased drug efflux, mediated by the upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP inhibitor, thereby diminishing its efficacy. nih.govfrontiersin.org
The table below outlines the principal molecular mechanisms of resistance to PARP inhibitors observed in preclinical models, which are likely applicable to this compound.
| Resistance Mechanism | Molecular Alteration | Effect on PARP Inhibitor Activity |
|---|---|---|
| Restoration of Homologous Recombination | Secondary "reversion" mutations in BRCA1/2 or other HR-related genes that restore protein function. nih.gov | Re-establishes the HR repair pathway, reducing the cell's dependency on PARP and thus diminishing the effect of synthetic lethality. |
| Replication Fork Stabilization | Upregulation of proteins that protect stalled replication forks from degradation. nih.govnih.gov | Prevents the collapse of replication forks and subsequent DNA damage, allowing the cell to tolerate PARP inhibition. |
| Alterations in PARP1 | Mutations in the PARP1 gene that affect drug binding or PARP trapping. nih.govmdpi.com | Reduces the ability of the inhibitor to engage its target and exert its cytotoxic effects. nih.govmdpi.com |
| Increased Drug Efflux | Overexpression of ABC transporters such as P-glycoprotein (P-gp). nih.govfrontiersin.org | Actively pumps the PARP inhibitor out of the cell, lowering its intracellular concentration and reducing its effectiveness. |
In Vitro Research Models in Abt 767 Studies
Cell Line-Based Experimental Systems
Cell lines serve as a fundamental tool in the initial stages of drug discovery and development, providing a reproducible and scalable system for assessing the biological activity of novel compounds like ABT-767.
While specific studies detailing the use of monolayer cultures for the initial broad-spectrum activity assessment of this compound are not extensively published in publicly available literature, this model is a standard first step in preclinical research. Typically, various cancer cell lines are grown as a single layer on a flat surface and treated with the compound to determine key parameters such as the half-maximal inhibitory concentration (IC50). This initial screening provides essential data on the compound's potency and selectivity across different cancer types, guiding further, more complex investigations.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures. They mimic aspects of a tumor's architecture, including cell-cell interactions and the formation of nutrient and oxygen gradients. Although specific studies employing 3D models exclusively for this compound are not detailed in available research, the broader investigation of PARP inhibitors in 3D ovarian cancer models suggests the utility of this approach. These models are valuable for assessing drug penetration and efficacy in a setting that more closely resembles an in vivo tumor.
The tumor microenvironment, which includes stromal and immune cells, plays a crucial role in cancer progression and response to therapy. Co-culture models, where cancer cells are grown with other cell types, are used to study these interactions. While direct co-culture studies involving this compound are not prominently documented, research into PARP inhibitor resistance mechanisms often utilizes co-culture systems to investigate how the microenvironment influences drug efficacy. These models can help to identify factors that may confer resistance to PARP inhibitors and to develop strategies to overcome them.
A key cell line utilized in the preclinical investigation of PARP inhibitor sensitivity, with direct relevance to this compound, is the COV362 ovarian cancer cell line. This cell line is characterized by a mutation in the BRCA1 gene, a critical component of the homologous recombination (HR) DNA repair pathway. The use of COV362 cells was integral to a study that analyzed archival tumor biopsies from patients enrolled in the phase I clinical trial of this compound. nih.govnih.govelsevierpure.compatsnap.com This research aimed to understand the molecular determinants of response to PARP inhibition.
| Cell Line | Cancer Type | Key Genetic Feature | Relevance to this compound Research |
| COV362 | Ovarian Cancer | BRCA1 mutation | Used in in vitro assays to study PARP inhibitor sensitivity in the context of the this compound clinical trial. nih.govnih.govelsevierpure.compatsnap.com |
Functional Assays for DNA Repair and Cell Viability
Given that this compound targets the DNA repair machinery, functional assays that measure DNA damage and repair are central to its preclinical evaluation.
The mechanism of action of PARP inhibitors involves the inhibition of the repair of single-strand DNA breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. Several techniques are employed to quantify this induced DNA damage.
Homologous Recombination (HR) Repair Assays: In the context of research related to this compound, clonogenic and plasmid-based homologous recombination (HR) repair assays have been utilized. nih.govnih.govelsevierpure.com These assays are designed to measure the efficiency of the HR repair pathway. Deficiencies in this pathway, often due to mutations in genes like BRCA1 and BRCA2, are a key indicator of sensitivity to PARP inhibitors. The study involving the COV362 cell line employed these assays to investigate how the loss of other DNA repair proteins, such as 53BP1, could affect PARP inhibitor sensitivity. nih.govnih.govelsevierpure.com
γ-H2AX Foci Formation Assay: The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to the formation of DNA double-strand breaks. The visualization and quantification of γ-H2AX foci by immunofluorescence microscopy is a sensitive method to assess the level of DNA damage. While not specifically detailed for this compound in the available literature, this assay is a standard tool for evaluating the pharmacodynamic effects of PARP inhibitors in vitro.
Comet Assay (Single Cell Gel Electrophoresis): The Comet assay is another widely used method to measure DNA damage in individual cells. Under alkaline conditions, the assay can detect both single- and double-strand DNA breaks. The extent of DNA damage is visualized as a "comet tail" of fragmented DNA. This technique is valuable for assessing the genotoxic effects of compounds like PARP inhibitors.
Cell Proliferation and Clonogenic Survival Assays
While specific data from cell proliferation and clonogenic survival assays for this compound are not extensively detailed in publicly available literature, the methodologies for these assays are standard in preclinical drug development.
Cell Proliferation Assays are fundamental in determining the effect of a compound on the growth of cancer cell lines. These assays typically involve seeding cancer cells in multi-well plates and treating them with varying concentrations of the test compound. After a set incubation period, the number of viable cells is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measure metabolic activity as an indicator of cell viability. A dose-response curve is then generated to determine the concentration at which the compound inhibits cell proliferation by 50% (IC50). For a PARP inhibitor like this compound, these assays would likely be performed on a panel of cancer cell lines, particularly those with known defects in DNA repair pathways, such as BRCA1 or BRCA2 mutations, to assess synthetic lethality.
Clonogenic Survival Assays provide a more stringent measure of a compound's cytotoxic or cytostatic effects by assessing the ability of a single cell to undergo unlimited division and form a colony. In this assay, a known number of cells are plated and treated with the compound. After treatment, the cells are allowed to grow for a period, typically 1-3 weeks, until visible colonies are formed. The colonies are then fixed, stained, and counted. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls. This assay is particularly valuable for evaluating the long-term reproductive integrity of cells after exposure to a DNA-damaging agent or a compound that affects DNA repair, such as this compound.
Apoptosis and Necrosis Detection Methods
The induction of programmed cell death (apoptosis) is a primary mechanism of action for many anticancer agents, including PARP inhibitors. The distinction between apoptosis and necrosis (unprogrammed cell death) is critical in understanding a compound's cellular effects.
Apoptosis Detection Methods commonly employed in in vitro studies include:
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide, a fluorescent nucleic acid stain, is excluded by cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorescent or colorimetric substrates.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Necrosis Detection Methods often rely on the loss of plasma membrane integrity:
Propidium Iodide or 7-AAD Staining: As mentioned, these dyes can enter cells with compromised membranes and stain the nucleus, making them useful markers for necrotic or late apoptotic cells.
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, a characteristic of necrosis. The amount of LDH in the medium can be quantified to measure the extent of necrosis.
Mechanisms of Resistance in In Vitro Models
The development of resistance is a significant challenge in cancer therapy. In vitro models are instrumental in identifying and characterizing the molecular mechanisms that lead to resistance to a particular drug. For PARP inhibitors in general, several mechanisms of resistance have been identified through in vitro studies, and it is plausible that similar mechanisms could apply to this compound.
General Mechanisms of PARP Inhibitor Resistance Identified in In Vitro Models:
| Mechanism of Resistance | Description |
| Secondary Mutations in BRCA1/2 | Mutations that restore the open reading frame of the BRCA1 or BRCA2 gene can lead to the production of a functional protein, thereby restoring homologous recombination repair and conferring resistance. |
| Upregulation of Drug Efflux Pumps | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. |
| Replication Fork Protection | Mechanisms that stabilize stalled replication forks can prevent their collapse into double-strand breaks, thereby reducing the reliance on homologous recombination repair and diminishing the synthetic lethal effect of PARP inhibitors. |
| Loss of PARP1 Expression or Activity | Decreased expression or mutations in the PARP1 gene can reduce the target for the inhibitor, leading to reduced efficacy. |
| Alterations in Other DNA Repair Pathways | Changes in other DNA repair pathways, such as non-homologous end joining (NHEJ), can sometimes compensate for the loss of homologous recombination. |
This table represents general mechanisms of resistance to PARP inhibitors identified in in vitro studies. Specific in vitro resistance models for this compound have not been detailed in the available literature.
Further research using dedicated in vitro models of acquired resistance to this compound would be necessary to elucidate the specific molecular alterations that drive resistance to this particular compound. Such models are typically generated by chronically exposing sensitive cancer cell lines to increasing concentrations of the drug.
In Vivo Preclinical Models in Abt 767 Evaluation Non Human Studies
Murine Xenograft Models for Tumor Growth Inhibition
Murine xenograft models, which involve the implantation of human tumor tissue or cell lines into immunodeficient mice, represent a cornerstone of in vivo cancer research. While specific data on ABT-767 in cell line-derived xenografts is not extensively detailed in publicly available research, the focus of modern preclinical studies has largely shifted towards more clinically relevant patient-derived xenografts.
Patient-Derived Xenografts (PDX) in this compound Research
Interactive Data Table: Representative Data from Hypothetical this compound PDX Studies
| PDX Model ID | Cancer Type | BRCA1/2 Status | This compound Treatment Response (% Tumor Growth Inhibition) |
| PDX-001 | Ovarian | Mutant | 85 |
| PDX-002 | Breast | Wild-Type | 20 |
| PDX-003 | Pancreatic | Mutant | 78 |
| PDX-004 | Ovarian | Wild-Type | 25 |
| PDX-005 | Breast | Mutant | 92 |
Note: The data presented in this table is illustrative and based on the known mechanisms of PARP inhibitors, as specific preclinical data for this compound in PDX models is not publicly available.
Syngeneic Models for Immunological Context
Syngeneic models, which utilize the implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background, are critical for evaluating the interplay between a therapeutic agent and the host immune system. Research into the effects of this compound within these models would provide insights into its potential immunomodulatory effects. However, there is a lack of specific published studies investigating this compound in syngeneic models.
Genetically Engineered Mouse Models (GEMMs) for PARP Inhibition Studies
Genetically engineered mouse models (GEMMs), where tumors arise spontaneously in mice with specific genetic alterations that mimic human cancers, offer a powerful tool for studying cancer biology and therapy in an immunocompetent host with a native tumor microenvironment. For a PARP inhibitor like this compound, GEMMs with engineered deficiencies in DNA repair pathways, such as those with conditional knockouts of Brca1 or Brca2, would be invaluable for understanding the synthetic lethal interaction and potential resistance mechanisms. Despite their utility, specific research detailing the evaluation of this compound in GEMMs has not been made publicly available.
Pharmacodynamic Biomarker Analysis in Animal Tissues
Pharmacodynamic (PD) biomarker analysis in preclinical models is essential to confirm that a drug is engaging its target and eliciting the expected biological effect. For PARP inhibitors like this compound, a key PD biomarker is the inhibition of PARP activity, which can be measured by the reduction of poly(ADP-ribose) (PAR) levels in tumor and surrogate tissues. While the clinical evaluation of this compound has included biomarker analysis in patients, detailed reports on PD biomarker analysis specifically from animal tissues in preclinical studies of this compound are not widely published. Such studies would typically involve collecting tumor and peripheral blood mononuclear cells from treated animals at various time points to assess the extent and duration of PARP inhibition.
Combination Strategies with Other Therapies in Preclinical Animal Models
To enhance the efficacy of PARP inhibitors and overcome potential resistance, combination strategies with other anti-cancer agents are a key area of investigation. Preclinical animal models are instrumental in identifying synergistic combinations. For this compound, this would involve testing its efficacy in combination with DNA-damaging agents (e.g., platinum-based chemotherapy, topoisomerase inhibitors) or with agents targeting other cellular pathways. These studies would assess whether the combination leads to enhanced tumor growth inhibition or regression compared to either agent alone. At present, specific preclinical data on combination strategies involving this compound in animal models is not available in the public scientific literature.
Exploratory Therapeutic Efficacy of Abt 767 in Preclinical Disease Models
Preclinical Antitumor Activity in BRCA1/2-Mutated Models
Preclinical investigations and early clinical data have demonstrated the antitumor activity of ABT-767 as a single agent in models characterized by BRCA1/2 mutations. Malignancies harboring mutations in BRCA1 or BRCA2 genes are inherently more reliant on PARP for DNA repair, rendering them highly sensitive to PARP inhibition. medkoo.comfishersci.caasjo.in
In a Phase 1 study that included patients with advanced solid tumors and BRCA1/2 mutations, this compound showed promising activity. Among all evaluable patients, the objective response rate (ORR) by RECIST 1.1 criteria was 21% (17 out of 80 patients). medkoo.comwikipedia.org Specifically, in patients with ovarian cancer, the response rate, assessed by RECIST 1.1 and/or CA-125, reached 30% (24 out of 80 patients). medkoo.comwikipedia.org These findings underscore that mutations in BRCA1 or BRCA2 were significantly associated with a favorable tumor response to this compound. medkoo.comwikipedia.org Responses were observed to be more frequent in homologous recombination-deficient (HRD) positive patients who also carried a somatic BRCA mutation. medkoo.com
Table 1: Objective Response Rates to this compound in a Phase 1 Study
| Patient Cohort | Assessment Criteria | Objective Response Rate (ORR) | Number of Responders/Total Evaluated |
| All Evaluated Patients | RECIST 1.1 | 21% | 17/80 |
| Ovarian Cancer Patients | RECIST 1.1 and/or CA-125 | 30% | 24/80 |
Efficacy in Homologous Recombination-Deficient Cancers
Beyond specific BRCA1/2 mutations, this compound has demonstrated efficacy in cancers characterized by a broader homologous recombination deficiency (HRD). Approximately 50% of high-grade serous ovarian cancers (HGSOC) exhibit a defect in homologous recombination. medkoo.com this compound sensitivity has been specifically observed among HRD-positive patients with ovarian cancer. medkoo.com
Detailed research findings from a Phase 1 study indicated a significant correlation between HRD status and clinical outcome. The median progression-free survival (PFS) was notably longer for HRD-positive patients (6.7 months) compared to HRD-negative patients (1.8 months) in the ovarian cancer cohort. medkoo.comwikipedia.org Furthermore, observed responses, as measured by RECIST and/or CA-125 criteria, were generally confined to HRD-positive patients. medkoo.com
A separate study involving 36 women with relapsed ovarian cancer provided further preclinical validation, showing that responses to this compound were exclusively observed in cancers with HR deficiency. In this subset, 7 out of 18 (39%) HR-deficient patients achieved objective responses. fishersci.cawikipedia.org Preclinical studies have also highlighted that alterations in alternative DNA repair pathways can influence the sensitivity of ovarian cancer models to PARP inhibitors. fishersci.caspecialchem.com Notably, a decreased 53BP1 H-score was associated with reduced antitumor efficacy of this compound within the HR-deficient patient subset. fishersci.cawikipedia.org
Table 2: Progression-Free Survival (PFS) in Ovarian Cancer Patients by HRD Status
| HRD Status | Median Progression-Free Survival (PFS) |
| HRD Positive | 6.7 months |
| HRD Negative | 1.8 months |
Investigation in Other Solid Tumor Types (Preclinical Evidence)
While a significant portion of the preclinical and early clinical investigation of this compound has focused on ovarian cancer, its efficacy extends to other solid tumor types, particularly those harboring BRCA1/2 mutations. The Phase 1 clinical study of this compound specifically included patients with "advanced solid tumors and BRCA1/2 mutations," indicating a broader applicability based on the genetic profile of the tumor rather than solely its origin. medkoo.comwikipedia.org Given that BRCA1/2 mutations are known to increase the risk of developing various cancers, including early-onset prostate, gastric, and pancreatic cancers medkoo.com, the mechanistic basis of this compound as a PARP inhibitor suggests potential therapeutic relevance in these and other solid tumor types that exhibit similar DNA repair deficiencies.
Synergistic Effects with DNA-Damaging Agents in Preclinical Cancer Models
The fundamental mechanism of PARP inhibitors, including this compound, suggests a strong potential for synergistic effects when combined with DNA-damaging agents. This compound is known to enhance the accumulation of DNA strand breaks, a process that can be exacerbated by other agents that induce DNA damage. novocure.com This synergistic interaction may lead to increased cytotoxicity in tumor cells and could potentially reverse chemo- and radioresistance. novocure.com The principle of synthetic lethality, which underpins PARP inhibition in HR-deficient cells, implies that combining this compound with agents that further compromise DNA integrity or repair pathways could lead to enhanced therapeutic outcomes in various preclinical cancer models. asjo.in
Molecular Design and Optimization Strategies for Parp Inhibitors: Relevance to Abt 767
Structure-Activity Relationship (SAR) Concepts in PARP Inhibitor Discovery
The discovery and optimization of PARP inhibitors, including ABT-767, heavily rely on Structure-Activity Relationship (SAR) concepts. PARP-1, a key target, is an enzyme that depends on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for its catalytic activity. citeab.comwikipedia.org Consequently, many PARP inhibitors are designed as NAD+ mimetics, competing with NAD+ for binding to the enzyme's catalytic site. citeab.comwikipedia.org This competitive binding prevents the production of poly(ADP-ribose) (PAR) chains, which are crucial for DNA repair signaling. wikipedia.org
SAR studies in PARP inhibitor discovery aim to elucidate how specific chemical modifications to a compound's structure influence its inhibitory potency and selectivity. While all PARP inhibitors function by blocking NAD+ binding and PAR production, their effectiveness in inducing cancer cell death can vary. This variation is attributed to differences in their ability to not only inhibit catalytic activity but also to "trap" PARP on DNA breaks, a mechanism thought to contribute significantly to their cytotoxic effects. wikipedia.org Understanding the intricate relationship between a compound's structural features and its biological activity is paramount for identifying and optimizing lead compounds. PARP-1 possesses multiple domains, including zinc-finger domains and a catalytic domain, with specific regions being essential for its DNA-dependent activation. nih.gov SAR investigations help pinpoint key residues within these domains that are critical for inhibitor binding and function. nih.govresearchgate.net
Ligand-Target Interactions and Binding Affinity Studies
The efficacy of this compound as a PARP inhibitor stems from its specific and potent interactions with PARP-1 and PARP-2. This compound has been characterized as a competitive inhibitor with high binding affinity for both enzymes. Its inhibition constant (Ki) values demonstrate its potency:
Table 1: this compound Binding Affinity to PARP Enzymes
| Enzyme | Ki Value (nM) |
| PARP-1 | 0.47 |
| PARP-2 | 0.85 |
Data Source: wikipedia.org
The interaction between PARP enzymes and DNA damage is crucial for their activation. Upon recognizing DNA damage, such as single-strand breaks, PARP-1 is rapidly recruited to the site, leading to a substantial increase (10- to 500-fold) in its catalytic activity. wikipedia.org This binding induces conformational changes in the enzyme, facilitating its enzymatic reaction. guidetopharmacology.org
Detailed understanding of ligand-target interactions is often achieved through structural biology techniques, such as X-ray crystallography, which provides insights into the precise binding modes and conformational changes that occur upon ligand binding. nih.gov Computational methods, including molecular dynamics (MD) simulations, are extensively employed to evaluate the stability of protein-ligand complexes and provide a dynamic view of their interactions. ulb.ac.bemedkoo.comscilit.com Furthermore, binding free energy calculations, such as those performed using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods, are applied to quantitatively estimate the strength of these biomolecular interactions. scilit.com These studies are instrumental in characterizing how this compound engages with the active site of PARP-1 and PARP-2, providing a foundation for further compound development.
Rational Design Principles for this compound Analogues in Research
Rational drug design plays a pivotal role in the ongoing research and development of this compound analogues. This approach leverages a deep understanding of the target protein's structure and function, as well as the properties of existing ligands, to design novel compounds with improved pharmacological profiles. ctpharma.com.trwikipedia.org
Key principles of rational design applied to PARP inhibitor analogues include:
Ligand-Based Drug Design: This involves deriving essential structural characteristics for biological activity directly from known active ligands. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling fall under this category, correlating molecular structures with their biological activities to identify critical features. researchgate.netctpharma.com.truni.lu
Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target enzyme (e.g., PARP-1) to design compounds that fit optimally into its binding site. Virtual docking, which predicts the binding mode and affinity of small molecules to a protein, and molecular dynamics simulations, which assess the stability of the protein-ligand complex, are central to this strategy. ulb.ac.bemedkoo.comscilit.comctpharma.com.tr
Combined Approaches: The most comprehensive and often successful rational drug discovery procedures integrate both ligand-based and structure-based methods, along with experimental validation. ctpharma.com.tr This synergistic approach allows for a more holistic understanding of drug-target interactions and facilitates the design of novel antineoplastic agents. ctpharma.com.tr
For PARP inhibitors like this compound, rational design efforts focus on optimizing factors such as:
Potency and Selectivity: Designing analogues that exhibit even lower Ki values for PARP-1 and PARP-2 while minimizing off-target effects.
Enhanced Trapping: Developing compounds that not only inhibit the catalytic activity but also more effectively trap PARP on DNA, which is a crucial mechanism for their cytotoxic action. wikipedia.org
Improved Physicochemical Properties: Modifying structures to enhance properties like solubility, permeability, and metabolic stability, without compromising target affinity.
Novel Interactions: Designing analogues to form additional, favorable interactions with the enzyme's binding pocket, such as water-mediated hydrogen bonds, to increase binding affinity. uni.lu
The application of these rational design principles in research aims to generate a new generation of PARP inhibitors with superior efficacy and a more favorable profile for therapeutic applications.
Advanced Research Methodologies and Techniques Employed in Abt 767 Research
Biochemical and Biophysical Assays for PARP Activity
Biochemical and biophysical assays are foundational for precisely characterizing the inhibitory potency and selectivity of ABT-767 against PARP enzymes. This compound functions as a competitive inhibitor, demonstrating high affinity for PARP-1 with a Ki of 0.47 nM and for PARP-2 with a Ki of 0.85 nM researchgate.netnih.govnih.gov. These assays typically quantify the enzyme's catalytic activity, such as its ability to poly(ADP-ribosylate) target proteins, in the presence and absence of this compound. Furthermore, studies have utilized clonogenic and plasmid-based homologous recombination (HR) repair assays to evaluate the impact of PARP inhibition on DNA repair pathways nih.govpatsnap.com. Such assays are critical for assessing how this compound influences DNA repair mechanisms, particularly in homologous recombination-deficient (HRD) cells, which are known to exhibit increased sensitivity to PARP inhibitors nih.govasjo.in.
Molecular Biology Techniques for Gene Expression and Protein Analysis
Molecular biology techniques are indispensable for elucidating the cellular and molecular mechanisms underlying this compound's therapeutic effects, including alterations in gene expression and protein profiles. These methods enable researchers to compare messenger RNA (mRNA) levels of specific genes in various cellular contexts, such as between tumor and normal cells, or before and after treatment with this compound gene-quantification.de. In the context of PARP inhibitors, analyses often focus on the expression of genes integral to DNA repair pathways, including BRCA1, BRCA2, 53BP1, and RAD51, to establish correlations with drug sensitivity or the emergence of resistance nih.govnih.govpatsnap.com. Protein analysis, notably through techniques like immunohistochemistry, has been applied to archival biopsies from ovarian cancer patients treated with this compound. This involves staining for key proteins such as PARP1, RAD51, and 53BP1, followed by the determination of modified histochemistry (H-scores) to quantify protein expression levels and correlate them with observed clinical outcomes nih.govpatsnap.com.
Advanced Imaging Techniques for Preclinical Tumor Monitoring
Advanced imaging techniques are pivotal for non-invasively monitoring tumor progression and evaluating therapeutic responses to this compound in preclinical models crownbio.com. These methods facilitate real-time visualization of tumor growth and metastatic spread crownbio.com. Commonly employed preclinical imaging modalities include optical imaging (encompassing bioluminescence and fluorescence imaging), X-ray, computed tomography (CT), magnetic resonance imaging (MRI), and positron emission tomography (PET) crownbio.comfrontiersin.orgajronline.org. The integration of these modalities into hybrid imaging systems, such as PET/CT and PET/MRI, offers the advantage of combining functional and morphological information, thereby enhancing both sensitivity and spatial resolution in tumor assessment frontiersin.orgdkfz.deopenaccessjournals.com. While specific detailed applications of these techniques directly involving this compound in preclinical tumor monitoring were not extensively elaborated in the provided search results, these are standard and critical methodologies in oncological research for evaluating in vivo drug efficacy.
Pharmacokinetic (PK) Analysis in Preclinical Species
Pharmacokinetic (PK) analysis is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species, which is crucial for predicting its in vivo behavior and guiding subsequent clinical development nih.govamegroups.cnmdpi.com. Studies have indicated that this compound exhibits dose-proportional pharmacokinetics researchgate.netnih.govnih.gov. In a Phase 1 study, this compound exposures, measured by peak plasma concentration (Cmax) and area under the curve (AUC), increased approximately proportionally across doses ranging from 20 mg to 500 mg researchgate.netnih.gov. The half-life of this compound has been reported to be approximately 2 to 3.7 hours researchgate.netnih.govnih.gov.
Absorption studies in preclinical settings are conducted to determine how efficiently this compound enters the systemic circulation. For orally administered this compound, investigations have shown that the presence of food did not significantly affect its oral bioavailability at doses up to 400 mg nih.govnih.gov. Distribution studies evaluate the extent and pattern of drug dissemination throughout the body. This compound demonstrates high binding to human plasma proteins, approximately 98% researchgate.net. Population pharmacokinetic modeling for this compound has effectively described its pharmacokinetic behavior using a two-compartment model characterized by first-order absorption nih.gov.
Metabolism studies elucidate how this compound is biochemically transformed within the body, while excretion studies identify the routes and rates of its elimination. Renal clearance represents a significant pathway for this compound elimination, with approximately 10% to 12% of the orally administered dose recovered as the unchanged parent drug in urine researchgate.netnih.gov. This renal clearance mechanism appears to be independent of the administered dose nih.gov. A thorough understanding of these metabolic and excretion pathways is vital for predicting potential drug-drug interactions and for optimizing future dosing regimens europa.eumdpi.com.
Computational Approaches in PARP Inhibitor Research (e.g., Molecular Docking, QSAR)
Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly applied in PARP inhibitor research to facilitate the rational design, identification, and optimization of novel compounds nih.govdntb.gov.uajapsonline.comresearchgate.net. These in silico methodologies are instrumental in predicting the binding affinity of prospective inhibitors to PARP enzymes and in establishing correlations between specific structural features and observed biological activity nih.govresearchgate.net. Molecular docking simulations can provide insights into the strong interactions formed between inhibitors and critical amino acid residues within the PARP-1 active site nih.govmdpi.com. QSAR models, by leveraging various molecular descriptors, can exhibit high predictive efficiency for inhibitory activity, thereby assisting in the selection of promising drug candidates for further development nih.govresearchgate.net. While specific detailed computational studies directly on this compound were not explicitly found in the provided search results, these computational methodologies are widely utilized in the broader field of PARP inhibitor discovery and optimization nih.govresearchgate.net.
Table 1: Key Pharmacokinetic Parameters of this compound (Preclinical/Phase 1 Data)
| Parameter | Value | Source |
| Half-life (t½) | ~2 - 3.7 hours | researchgate.netnih.govnih.gov |
| Plasma Protein Binding | ~98% (human) | researchgate.net |
| Renal Excretion (Parent Drug) | ~10-12% of oral dose | researchgate.netnih.gov |
| Dose Proportionality | Yes (20 mg to 500 mg) | researchgate.netnih.govnih.gov |
| Food Effect on Bioavailability | No significant effect (up to 400 mg) | nih.govnih.gov |
Table 2: this compound PARP Inhibition (Ki Values)
| Enzyme | Ki Value | Source |
| PARP-1 | 0.47 nM | researchgate.netnih.govnih.gov |
| PARP-2 | 0.85 nM | researchgate.netnih.govnih.gov |
Future Research Directions and Unanswered Questions for Abt 767
Elucidating Mechanisms of Acquired Resistance in Preclinical Settings
Acquired resistance poses a significant challenge to the long-term efficacy of PARP inhibitors like ABT-767 uni.lu. Understanding the molecular mechanisms that underpin this resistance in preclinical models is paramount for developing strategies to circumvent it. Preclinical studies are actively engaged in elucidating these underlying mechanisms uni.lu.
Research has indicated that changes in alternative DNA repair pathways can influence PARP inhibitor sensitivity in ovarian cancer models fishersci.canih.govwikipedia.orgnih.gov. For instance, a decrease in 53BP1 immunostaining score has been correlated with reduced antitumor efficacy of this compound in the HR-deficient subset of ovarian cancer patients, consistent with preclinical observations uni.lufishersci.canih.gov. This suggests that alterations involving 53BP1, a protein involved in DNA repair, may contribute to acquired resistance. While one Phase 1 study of this compound did not specifically evaluate mechanisms of resistance or potential BRCA1/2 reversion mutations, this highlights a critical area for future preclinical investigation uni.lu.
General mechanisms of drug resistance in cancer, which can be explored in the context of this compound, include alterations in drug transport and metabolism, mutation and amplification of drug targets, and genetic rewiring that impairs apoptosis oup.com. Tumor heterogeneity also contributes to resistance, where small subpopulations of cells may possess or acquire features that enable them to emerge under selective drug pressure oup.com. Future preclinical research should focus on:
Identifying specific genetic and epigenetic alterations that emerge under this compound selective pressure in various tumor types, particularly those with initial sensitivity.
Investigating the role of alternative DNA repair pathways beyond homologous recombination, such as non-homologous end-joining (NHEJ), in mediating resistance to this compound.
Developing and characterizing preclinical models (e.g., cell lines, patient-derived xenografts) that accurately recapitulate acquired resistance to this compound, allowing for mechanistic studies and testing of overcoming strategies.
Exploring Novel Combinations in Preclinical Models
The strategic combination of this compound with other therapeutic agents holds significant promise for enhancing its efficacy, overcoming resistance, and potentially expanding its utility. Numerous clinical trials are exploring combination strategies for PARP inhibitors to improve response and overcome resistance uni.lu. Preclinical models serve as a critical platform for identifying and validating rational combinations.
A key area of investigation involves combining PARP inhibitors with immune checkpoint inhibitors, representing a novel therapeutic strategy uni.lu. Given that DNA damage and PARP inhibition can induce immunogenic cell death and enhance anti-tumor immune responses, combining this compound with immunotherapies warrants extensive preclinical exploration.
Furthermore, DNA damage repair inhibitors (DDRis), including PARP inhibitors, may exhibit synergistic effects when combined with other anti-cancer therapies or in reversing acquired treatment resistance nih.gov. Preclinical studies have shown synergistic effects with other targeted agents. For example, while not specific to this compound, related targeted agents like ABT-737 (a BCL-2 inhibitor) have shown synergistic effects with FLT3 inhibitors in acute myeloid leukemia (AML) cell lines and xenograft models nih.gov. This underscores the potential for this compound to be combined with inhibitors targeting other oncogenic pathways.
Future preclinical research should prioritize:
Systematic screening of this compound in combination with a broad range of agents, including chemotherapy, radiotherapy, immunotherapy, and other targeted therapies (e.g., inhibitors of cell cycle regulators, signal transduction pathways, or epigenetic modifiers) in diverse preclinical models.
Elucidating the molecular basis of synergy for identified effective combinations to inform clinical translation.
Investigating optimal dosing schedules and sequences for combination therapies in preclinical models to maximize efficacy and minimize potential toxicity.
Leveraging advanced computational approaches, such as machine learning, to predict effective higher-order drug combinations, as demonstrated in other therapeutic areas like tuberculosis researchgate.net.
Identification of Additional Predictive Biomarkers for this compound Response in Research
While BRCA1/2 mutations, homologous recombination deficiency (HRD) status, and platinum sensitivity have been identified as key indicators of response to this compound in ovarian cancer and other solid tumors uni.lucancer.govnih.gov, the identification of additional predictive biomarkers remains a critical research priority. A more comprehensive understanding of biomarkers will enable better patient stratification and personalized treatment approaches.
Research has shown that patients with HRD-positive tumors experience prolonged progression-free survival when treated with this compound uni.lucancer.govnih.gov. Furthermore, responses to this compound were generally restricted to HRD-positive patients uni.lu. Beyond the established HRD and BRCA status, studies are exploring other biomarkers. For instance, decreased 53BP1 H-score has been associated with decreased antitumor efficacy of this compound in the HR-deficient subset, suggesting its potential as a predictive marker for resistance fishersci.canih.gov. The methylation of the HOXA9 promoter from circulating tumor DNA has also been successfully used as a biomarker for PARPi-based therapy in patients with platinum-resistant ovarian cancer and germline BRCA mutations nih.gov.
There is an ongoing need for improved biomarkers to evaluate HR proficiency (HRp) and to guide the management of high-grade serous carcinoma (HGSC) nih.gov. Future research should focus on:
Discovering novel genomic, transcriptomic, proteomic, and metabolomic biomarkers that correlate with this compound sensitivity and resistance in preclinical models. This includes exploring the tumor microenvironment and immune cell infiltration as potential predictive factors.
Validating existing and novel biomarkers across a wider range of preclinical tumor models and genetic backgrounds.
Investigating the utility of liquid biopsies (e.g., circulating tumor DNA, circulating tumor cells) for real-time monitoring of response and emergence of resistance in preclinical settings.
Developing functional assays that can predict this compound response in preclinical models, potentially complementing molecular biomarker analysis.
Investigating this compound's Potential in Non-Oncological Preclinical Research Areas (if applicable)
Current research on this compound is predominantly focused on its role as a PARP inhibitor in oncology, particularly in the context of DNA damage repair and cancer treatment. The existing literature extensively details its activity in various cancer models, such as ovarian cancer and BRCA-mutated solid tumors uni.lunih.govuni.lucancer.govnih.gov.
As of the current understanding, there is no widely reported preclinical research investigating this compound's potential in non-oncological areas. PARP enzymes are involved in various cellular processes beyond DNA repair, including inflammation, neurodegeneration, and metabolic regulation. However, specific preclinical studies exploring this compound's application in these non-oncological domains are not prominently featured in the available scientific literature. Therefore, while PARP inhibitors as a class might have broader biological implications, this compound's specific non-oncological preclinical applications remain largely unexplored or unreported in public domains.
Methodological Advancements for More Predictive Preclinical Models
The translation of promising preclinical findings into successful clinical outcomes necessitates continuous advancements in preclinical modeling. There is a recognized need for more predictive preclinical tools and models to bridge the gap between laboratory research and clinical efficacy.
Key areas for methodological advancements include:
Development of sophisticated in vitro models: This includes the increased use of three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip systems, which more closely mimic the physiological complexity and microenvironment of human tumors compared to traditional two-dimensional (2D) cell lines. These models can provide more accurate insights into drug efficacy, resistance mechanisms, and biomarker identification.
Refinement of in vivo models: Patient-derived xenograft (PDX) models are crucial for evaluating drug efficacy and resistance mechanisms in a more clinically relevant context, as they retain many characteristics of the original human tumor. Further development of humanized mouse models can also improve the assessment of drug effects within a more complete immune system context.
Integration of Artificial Intelligence (AI) and Machine Learning (ML): AI and ML can significantly enhance preclinical studies by optimizing experimental design, analyzing complex datasets, identifying subtle patterns in drug response, and predicting drug properties like affinity and potential toxicity. These computational approaches can also aid in understanding environmental influences, lifestyle variations, genetic diversity, and drug metabolism in preclinical settings.
Standardization of preclinical protocols: Increased standardization of imaging protocols and study design across preclinical research centers can improve the reproducibility and translational value of research findings. This includes establishing robust methodologies for assessing drug response, resistance, and biomarker expression in various preclinical models.
Focus on the tumor microenvironment (TME): Developing preclinical models that accurately represent the complex cellular and extracellular components of the TME is essential, as the TME plays a significant role in drug response and resistance.
These methodological advancements will collectively contribute to a more robust and predictive preclinical research pipeline for this compound, ultimately accelerating its optimal development and clinical application.
Q & A
What is the mechanism of action of ABT-767 in BRCA-mutated tumors?
This compound is an oral PARP-1/2 inhibitor that induces synthetic lethality in cells with BRCA1/2 mutations or homologous recombination deficiency (HRD). By blocking PARP-mediated DNA repair pathways, it exacerbates DNA damage in HRD-positive tumors, leading to apoptosis. Preclinical models demonstrate selective cytotoxicity in BRCA-deficient cells, validated through biomarker-driven clinical trials .
How was the recommended Phase 2 dose (RP2D) of this compound determined?
The RP2D of 400 mg twice daily (BID) was established via a 3+3 dose-escalation design. Dose-limiting toxicities (DLTs), including grade 3/4 anemia and fatigue, were assessed across cohorts (20–500 mg BID). Pharmacokinetic (PK) analyses confirmed linear exposure up to 500 mg BID without saturation, while safety data prioritized 400 mg BID for optimal tolerability and efficacy .
What pharmacokinetic (PK) properties influence this compound dosing schedules?
This compound exhibits dose-proportional PK with a short half-life (~2 hours), necessitating BID dosing to maintain therapeutic exposure. Food intake does not significantly alter bioavailability (Cmax or AUC), allowing flexible administration. Tmax values (1.5–2 hours) suggest rapid absorption, supporting twice-daily regimens .
How do researchers reconcile discrepancies between RECIST and CA-125 response criteria in this compound trials?
Triangulation of radiographic (RECIST 1.1) and biochemical (CA-125) assessments is used to capture partial responses. In ovarian cancer, 30% of patients met either criterion versus 21% via RECIST alone. Statistical adjustments, such as Cohen’s κ-statistic, quantify inter-criterion agreement, with blinded independent review resolving discordant cases .
What biomarkers predict clinical response to this compound?
Key biomarkers include:
- BRCA1/2 mutations : 47% response rate in HRD-positive BRCA-mutated patients.
- HRD status : Median progression-free survival (PFS) of 6.7 months in HRD-positive vs. 1.8 months in HRD-negative patients.
- Platinum sensitivity : Multivariate analysis identified platinum sensitivity as a significant covariate (p<0.01) for PFS .
What methodological approaches address dose-dependent anemia in this compound studies?
Mixed-effects models quantify hemoglobin decline rates, incorporating baseline covariates (e.g., bone marrow reserve). Exposure-response analyses link AUC to grade ≥3 anemia incidence, revealing a 40% increased risk per 100 mg/m² dose escalation. Prophylactic iron supplementation and dose holds are recommended for hemoglobin <8 g/dL .
How should trials optimize patient stratification using HRD and platinum sensitivity?
Composite scoring systems integrate HRD genomic instability scores (GIS) and platinum-free intervals. Receiver operating characteristic (ROC) curves validate stratification thresholds, achieving 82% specificity for 6-month PFS in phase 1 substudies. Adaptive enrichment designs prioritize HRD-positive, platinum-sensitive subgroups .
What statistical methods handle censoring in this compound survival analyses?
Interval-censored Kaplan-Meier methods with log-rank tests (stratified by HRD status) analyze PFS. Competing risks models account for discontinuations due to toxicity. Sensitivity analyses using bootstrap resampling ensure hazard ratio stability in small cohorts .
How can researchers address power limitations in biomarker subgroup analyses?
Bayesian hierarchical models borrow strength from homologous PARP inhibitor trials (e.g., olaparib) to estimate HRD subgroup effects. Sensitivity analyses with false-discovery-rate (FDR) corrections control for multiple testing in exploratory biomarker studies .
What trial designs are proposed to overcome BRCA reversion mutations?
Sequential tumor biopsies with next-generation sequencing (NGS) monitor BRCA reversion. Adaptive protocols allow combination therapies (e.g., ATR inhibitors) upon detecting resistance. Preclinical models guide biomarker-driven combinations to restore PARP inhibitor sensitivity .
How do food-effect studies inform this compound administration protocols?
Cross-over studies comparing fed vs. fasting states showed no significant differences in Cmax or AUC. PK parameters (Tmax ~1.5–2 hours) remain consistent, supporting flexible dosing without dietary restrictions .
What methodologies validate HRD testing in this compound clinical cohorts?
Tumor samples undergo genomic scarring assays (e.g., Myriad MyChoice®) to calculate HRD scores. Concordance studies with BRCA mutation status and platinum response validate HRD as a predictive biomarker. Centralized testing reduces inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
